Cas no 2172184-29-9 (4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid)
4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid
- EN300-1491828
- 2172184-29-9
- 4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid
-
- Inchi: 1S/C25H28N2O6/c1-25(15-10-11-15,23(31)26-13-12-21(28)22(29)30)27-24(32)33-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21,28H,10-14H2,1H3,(H,26,31)(H,27,32)(H,29,30)
- InChI Key: XDEZHXNLFWBCNP-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)O
Computed Properties
- Exact Mass: 452.19473662g/mol
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 718
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 125Ų
4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1491828-0.05g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-0.1g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-0.25g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-0.5g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-1.0g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-2.5g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-5.0g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-10.0g |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1491828-50mg |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1491828-100mg |
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-hydroxybutanoic acid |
2172184-29-9 | 100mg |
$2963.0 | 2023-09-28 |
4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid
4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid: A Comprehensive Overview of Its Properties and Applications
4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid (CAS No. 2172184-29-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and peptide synthesis. This compound, often abbreviated for convenience, plays a crucial role in the development of novel therapeutic agents and biochemical research tools. Its unique structural features, including the cyclopropyl group and the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, make it a valuable building block in modern synthetic chemistry.
The molecular structure of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid incorporates multiple functional groups that contribute to its reactivity and utility. The presence of the Fmoc group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the elongation of peptide chains. This characteristic has made the compound a subject of interest for researchers developing peptide-based drugs, which are increasingly popular due to their high specificity and reduced side effects compared to traditional small-molecule pharmaceuticals.
Recent advancements in peptide therapeutics have brought compounds like 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid into the spotlight. The global peptide drug market, valued at billions of dollars, continues to grow as more peptide-based treatments receive regulatory approval. This compound's ability to facilitate the synthesis of complex peptide structures positions it as a critical component in this expanding field. Researchers are particularly interested in its potential applications for developing treatments for metabolic disorders, cancer, and infectious diseases.
The cyclopropyl moiety in 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid contributes to the compound's conformational rigidity, which can enhance the stability of resulting peptide structures. This feature is especially valuable in drug design, where molecular rigidity often correlates with improved pharmacokinetic properties. The compound's hydroxybutanoic acid segment further enhances its versatility, allowing for additional modifications and conjugations in synthetic pathways.
From a synthetic chemistry perspective, 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid represents an important intermediate in the preparation of more complex molecules. Its CAS number, 2172184-29-9, serves as a unique identifier in chemical databases and procurement systems, facilitating research and development activities across academic and industrial laboratories. The compound's purity and stability are critical factors that researchers consider when incorporating it into synthetic protocols.
The application of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid extends beyond pharmaceutical development. It has found use in materials science, particularly in the creation of peptide-based biomaterials with tailored properties. These materials have potential applications in drug delivery systems, tissue engineering, and biosensors. The compound's ability to introduce specific structural motifs into larger molecular architectures makes it valuable for designing functional materials with precise characteristics.
Quality control and analytical characterization of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid typically involve advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for research and industrial applications. The growing demand for high-purity synthetic intermediates in biotechnology has increased the importance of reliable analytical protocols for compounds like this.
Storage and handling of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments helps maintain its stability over extended periods. Researchers typically store the compound at controlled room temperature or under refrigeration, depending on their specific usage requirements and the compound's formulation.
The commercial availability of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid has improved in recent years, with several specialty chemical suppliers offering it in various quantities and purities. This accessibility supports the growing research interest in peptide-based therapeutics and functional materials. Pricing and availability may vary depending on purity grades and order quantities, with custom synthesis options available for researchers requiring specific modifications or larger quantities.
Future research directions involving 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid may explore its potential in emerging areas such as targeted drug delivery and personalized medicine. The compound's structural features make it a promising candidate for creating smart drug conjugates that can respond to specific biological stimuli. Additionally, its application in developing peptide-based vaccines represents another exciting avenue for investigation, particularly in light of recent advances in vaccine technologies.
In conclusion, 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxybutanoic acid (CAS No. 2172184-29-9) stands as a valuable tool in modern chemical and pharmaceutical research. Its unique combination of structural elements and functional groups enables diverse applications in drug discovery, materials science, and biotechnology. As the field of peptide-based therapeutics continues to expand, the importance of specialized building blocks like this compound will likely grow, driving further innovation in synthetic methodologies and therapeutic development.
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